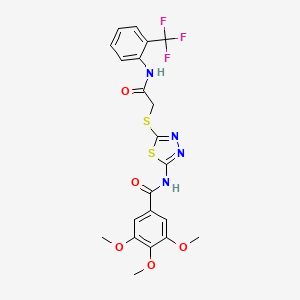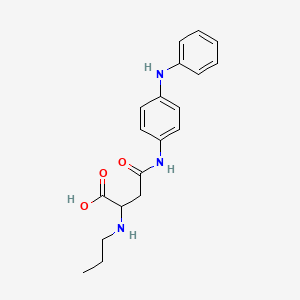
3,4,5-Trimethoxy-N-(5-((2-oxo-2-((2-(Trifluormethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-trimethoxy-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with methoxy groups and a thiadiazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
3,4,5-trimethoxy-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Wirkmechanismus
Target of Action
Compounds containing the3,4,5-trimethoxyphenyl (TMP) group, which is a part of the structure of this compound, have been known to target various proteins and enzymes . These include tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β .
Mode of Action
Tmp-bearing compounds have been known to inhibit their targets, leading to various biochemical changes . For instance, TMP-bearing compounds can inhibit tubulin polymerization, which is crucial for cell division .
Biochemical Pathways
Tmp-bearing compounds have been known to affect various biochemical pathways due to their interaction with multiple targets . For instance, inhibition of tubulin can affect cell division, while inhibition of Hsp90 can affect protein folding .
Result of Action
Tmp-bearing compounds have been known to exhibit diverse bioactivity effects . For instance, they have displayed notable anti-cancer effects by effectively inhibiting their targets .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps, including the formation of the thiadiazole ring and the introduction of the trifluoromethyl group. Common synthetic routes may include:
Formation of Thiadiazole Ring: This step often involves the reaction of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.
Introduction of Trifluoromethyl Group: This can be achieved through nucleophilic substitution reactions using trifluoromethylating agents.
Coupling Reactions: The final step involves coupling the thiadiazole derivative with 3,4,5-trimethoxybenzoyl chloride under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
3,4,5-trimethoxy-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzamide can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield 3,4,5-trimethoxybenzoic acid, while reduction of the benzamide may produce 3,4,5-trimethoxybenzylamine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4,5-trimethoxybenzaldehyde: A simpler compound with similar methoxy substitutions but lacking the thiadiazole and trifluoromethyl groups.
3,4,5-trimethoxybenzoic acid: Similar to the benzamide but with a carboxylic acid group instead of the amide.
3,4,5-trimethoxybenzylamine: A reduced form of the benzamide with an amine group.
Uniqueness
3,4,5-trimethoxy-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the thiadiazole ring contributes to its potential as a bioactive molecule .
Eigenschaften
IUPAC Name |
3,4,5-trimethoxy-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O5S2/c1-31-14-8-11(9-15(32-2)17(14)33-3)18(30)26-19-27-28-20(35-19)34-10-16(29)25-13-7-5-4-6-12(13)21(22,23)24/h4-9H,10H2,1-3H3,(H,25,29)(H,26,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKMZQFDIMPHMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Amino-8-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile](/img/structure/B2402276.png)
![2-[(3,4-dichlorophenyl)sulfonyl]-N,N-diisopropylacetamide](/img/structure/B2402277.png)
![4-[2-(4-Chloro-3,5-dimethylphenoxy)acetylamino]benzoic acid](/img/structure/B2402278.png)
![8-((2,5-Dimethylphenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2402281.png)


![3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one](/img/structure/B2402286.png)
![N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2402289.png)
![5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide](/img/new.no-structure.jpg)
![2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2402292.png)

![Methyl 4-[[4-(4-iodophenyl)-1,3-thiazol-2-yl]carbamoyl]benzoate](/img/structure/B2402296.png)
![2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2402297.png)

